ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate
Overview
Description
Preparation Methods
The synthesis of ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate typically involves the bromination of an imidazole precursor. The synthetic route may include the following steps:
Bromination of Imidazole: The imidazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Tribromomethyl Group: The tribromomethyl group is introduced through a reaction with carbon tetrabromide (CBr4) in the presence of a base such as potassium carbonate (K2CO3).
Esterification: The carboxylate group is esterified using ethanol and a catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate can be compared with other brominated imidazole derivatives such as:
2-Bromo-5-(trifluoromethyl)pyridine: This compound has a similar brominated structure but with a trifluoromethyl group instead of a tribromomethyl group.
2-Bromo-5-(trifluoromethyl)benzaldehyde: Another similar compound with a brominated benzaldehyde structure.
Properties
IUPAC Name |
ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br4N2O2/c1-2-15-5(14)3-4(7(9,10)11)13-6(8)12-3/h2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCXRKUAHBUFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149892 | |
Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-17-8 | |
Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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